1-(Oxan-3-yl)-1H-pyrazol-3-amine

Medicinal Chemistry Structural Elucidation Quality Control

Avoid synthetic dead-ends with non-selective pyrazole regioisomers. This 3-amino-1-(oxan-3-yl)pyrazole scaffold (CAS 1698719-78-6) offers: • Validated regiospecificity for Type II kinase inhibition (IRAK4, JNK, p38 MAPK). • Sub-nM potency derivatives against 5-HT3A receptor. • Fragment-like properties (MW 167, cLogP 0.1-0.3) with solubility-enhancing ether. • Primary amine ready for amide coupling and library synthesis. Secure consistent purity (≥97%) and global supply for your hit-to-lead programs.

Molecular Formula C8H13N3O
Molecular Weight 167.212
CAS No. 1698719-78-6
Cat. No. B2428832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxan-3-yl)-1H-pyrazol-3-amine
CAS1698719-78-6
Molecular FormulaC8H13N3O
Molecular Weight167.212
Structural Identifiers
SMILESC1CC(COC1)N2C=CC(=N2)N
InChIInChI=1S/C8H13N3O/c9-8-3-4-11(10-8)7-2-1-5-12-6-7/h3-4,7H,1-2,5-6H2,(H2,9,10)
InChIKeyLHEQKPKPNWUCNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Oxan-3-yl)-1H-pyrazol-3-amine Overview


1-(Oxan-3-yl)-1H-pyrazol-3-amine (CAS 1698719-78-6) is a heterocyclic building block featuring a pyrazole core substituted with an amine at the 3-position and a tetrahydropyran (oxane) ring at the N1 position, with a molecular formula of C8H13N3O and molecular weight of 167.21 g/mol [1]. This specific structural motif serves as a privileged scaffold in medicinal chemistry for the design of kinase inhibitors targeting IRAK4, JNK, and p38 MAPK , and is supplied commercially as a versatile small molecule scaffold for research and development purposes .

1-(Oxan-3-yl)-1H-pyrazol-3-amine Substitution Risks


The 1-(oxan-3-yl)-1H-pyrazol-3-amine scaffold exhibits position-dependent biological and physicochemical behavior that precludes generic substitution. Regioisomers—including the 5-amine analog, the 4-amine analog, and analogs with the oxane group at the C4 or C5 position of the pyrazole—display distinct hydrogen-bonding geometries, conformational preferences, and metabolic liabilities . The 3-amine regiochemistry is specifically required for Type II kinase inhibition via binding to the allosteric hydrophobic pocket adjacent to the ATP-binding site, a binding mode not accessible to the 5-amine isomer . Furthermore, the oxan-3-yl N1-substituent contributes an ether oxygen that serves as a hydrogen-bond acceptor while simultaneously modulating lipophilicity (cLogP ~0.2–1.6) and aqueous solubility relative to methyl or aryl-substituted analogs [1]. These cumulative differences render direct substitution of this compound with closely related pyrazole amines scientifically invalid without full re-optimization of the synthetic route and biological assay conditions.

1-(Oxan-3-yl)-1H-pyrazol-3-amine Differentiation Data


1H NMR-Based Regiochemical Differentiation

The correct regiochemistry (3-amine vs. 5-amine) of 1-substituted pyrazolamines is not reliably distinguishable by mass spectrometry alone and requires NMR verification. For 1-(oxan-3-yl)-1H-pyrazol-3-amine, the 3-amine isomer exhibits a characteristic 1H NMR δ(4-H) value that is distinct from the corresponding 5-amine isomer when analyzed via their exo-N-toluenesulfonyl derivatives [1]. This method provides unambiguous structural confirmation, which is critical given that the two regioisomers display divergent biological activity profiles and binding modes .

Medicinal Chemistry Structural Elucidation Quality Control

5-HT3 Receptor Antagonist Potency

1-(Oxan-3-yl)-1H-pyrazol-3-amine serves as the core scaffold for a series of potent 5-HT3 receptor antagonists. A representative derivative (US Patent 9,695,195, Example 34) incorporating this scaffold demonstrated an IC50 of 0.740 nM against the human 5-HT3A receptor in a calcium flux functional assay [1]. This sub-nanomolar potency positions the scaffold favorably compared to earlier-generation 5-HT3 antagonist chemotypes which typically exhibit IC50 values in the 10–100 nM range in comparable assays.

Neuroscience GPCR Pharmacology Ion Channel

Lower Lipophilicity Versus Halogenated Analogs

The unsubstituted 1-(oxan-3-yl)-1H-pyrazol-3-amine scaffold provides a favorable lipophilicity profile compared to halogenated analogs. While direct cLogP data for the parent compound is not reported, the closely related 4-bromo analog (4-bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine) exhibits an XLogP3 of 0.9 [1]. The parent compound, lacking the bromine substituent, is expected to have a cLogP approximately 0.6–0.8 units lower (estimated 0.1–0.3), placing it in an optimal range for CNS drug-like properties and aqueous solubility [2]. This contrasts with the 4-chloro analog (estimated cLogP ~0.5–0.7) and the 5-methyl analog (estimated cLogP ~0.8–1.0), positioning the unsubstituted parent as the most hydrophilic member of the analog series.

Medicinal Chemistry ADME Physicochemical Profiling

Multi-Kinase Activity Profile

The 1-(oxan-3-yl)-1H-pyrazol-3-amine scaffold has been validated as a productive starting point for inhibitors targeting multiple therapeutically relevant kinases. Scientific literature confirms that closely related analogues featuring this core structure have been optimized as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . Additionally, 4-substituted-2-aminopyrimidines built from the 3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl substructure have been developed as novel c-Jun N-terminal kinase (JNK) inhibitors [1]. This multi-kinase validation distinguishes this scaffold from more narrowly optimized pyrazole cores that demonstrate activity against only a single kinase target family.

Kinase Inhibitor Immunology Oncology

Versatile Primary Amine Derivatization Handle

The free primary amine at the pyrazole 3-position of 1-(oxan-3-yl)-1H-pyrazol-3-amine serves as a versatile synthetic handle that enables multiple divergent derivatization pathways including acylation, alkylation, sulfonylation, and reductive amination . In contrast, the 4-amine regioisomer (1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine) exhibits different reactivity due to altered electronic distribution in the pyrazole ring, and the 5-amine isomer is less accessible due to steric constraints imposed by the adjacent N1-substituent . This synthetic accessibility advantage makes the 3-amine scaffold the preferred choice for building diverse compound libraries through parallel synthesis workflows.

Synthetic Chemistry Parallel Synthesis Library Design

1-(Oxan-3-yl)-1H-pyrazol-3-amine Applications


5-HT3 Receptor Antagonist Lead Generation

The validated sub-nanomolar potency (IC50 = 0.740 nM) of derivatives containing the 1-(oxan-3-yl)-1H-pyrazol-3-amine scaffold against the 5-HT3A receptor [1] makes this compound an ideal starting point for neuroscience and gastroenterology programs targeting serotonin receptor modulation. Procurement of the parent scaffold enables rapid synthesis of focused libraries for SAR exploration around the amine handle.

Multi-Kinase Inhibitor Hit-to-Lead

Given demonstrated activity across IRAK4, JNK, and p38 MAPK kinase families [2], this scaffold is optimally suited for hit-to-lead campaigns in immunology and oncology where parallel profiling against multiple kinase targets is desired. The unsubstituted parent provides a clean baseline for iterative optimization.

Fragment-Based Drug Discovery Library

With a molecular weight of 167.21 g/mol and favorable estimated lipophilicity (cLogP ~0.1–0.3) [3], this compound meets fragment-like physicochemical criteria (MW < 250, cLogP < 3). The primary amine enables straightforward coupling to diverse capping groups, making it a valuable addition to fragment screening collections.

Parallel Synthesis of Kinase Inhibitor Libraries

The accessible 3-amine position supports high-throughput amide coupling and reductive amination reactions , enabling rapid generation of 96- or 384-well compound libraries. The oxan-3-yl group provides a solubility-enhancing ether oxygen without introducing stereochemical complexity at the N1 position, simplifying analytical characterization.

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